Desmethylsildenafil-d8 Citrate: Structural Characterization and Analytical Applications in Pharmacokinetics
Desmethylsildenafil-d8 Citrate: Structural Characterization and Analytical Applications in Pharmacokinetics
Executive Summary
In the rigorous landscape of pharmacokinetic (PK) profiling and therapeutic drug monitoring, the precise quantification of active metabolites is as critical as tracking the parent compound. Desmethylsildenafil-d8 Citrate serves as the gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS) for quantifying N-desmethyl sildenafil—the primary, pharmacologically active metabolite of the PDE5 inhibitor sildenafil. This whitepaper elucidates the structural properties, metabolic context, and self-validating analytical methodologies associated with Desmethylsildenafil-d8 Citrate, providing researchers with a definitive guide for robust LC-MS/MS assay development.
Chemical Architecture and Physicochemical Profile
Desmethylsildenafil (also known as UK-103,320) is formed via the oxidative N-demethylation of sildenafil's piperazine ring. To create an ideal internal standard for mass spectrometry, eight hydrogen atoms on the piperazine ring are replaced with deuterium (
The compound is most commonly synthesized and utilized as a citrate salt to dramatically improve its aqueous solubility and solid-state stability compared to the free base form[2].
Structural Causality in Mass Spectrometry
The placement of the eight deuterium atoms on the piperazine ring is an intentional structural design. During Electrospray Ionization (ESI) and subsequent Collision-Induced Dissociation (CID) in a tandem mass spectrometer, the molecule fragments. The +8 Da mass shift cleanly separates the isotopic envelope of the internal standard from the naturally occurring heavy isotopes of the unlabeled analyte, entirely eliminating MS/MS cross-talk[3].
Table 1: Physicochemical Properties of Desmethylsildenafil-d8 Citrate
| Property | Specification |
| CAS Number | 1215071-06-9 (Citrate) / 1185168-06-2 (Free Base)[2][4] |
| Molecular Formula | |
| Molecular Weight | 660.7 g/mol (Citrate) / 468.6 g/mol (Free Base)[4] |
| Isotopic Enrichment | |
| Ionization Mode | Positive Electrospray Ionization (+ESI) |
Pharmacological Context: The Sildenafil Metabolic Pathway
Sildenafil undergoes extensive hepatic first-pass metabolism. The biotransformation is primarily catalyzed by the cytochrome P450 isoenzyme CYP3A4 (major route) and CYP2C9 (minor route)[5]. This oxidative cleavage removes the methyl group from the piperazine ring, generating N-desmethyl sildenafil.
Crucially, this metabolite retains approximately 50% of the parent drug's PDE5 inhibitory in vitro potency. Because its plasma concentrations reach roughly 40% of the parent drug's levels, N-desmethyl sildenafil accounts for nearly 20% of the overall clinical pharmacological effect[5]. Accurate quantification of this metabolite is therefore mandatory for complete bioequivalence and PK studies.
Hepatic N-demethylation pathway of Sildenafil mediated by CYP3A4/CYP2C9.
Analytical Imperative: Why a Stable Isotope-Labeled Internal Standard?
When analyzing complex biological matrices (like human plasma) using LC-MS/MS, co-eluting endogenous compounds often cause matrix effects —specifically, the suppression or enhancement of analyte ionization in the ESI source.
Desmethylsildenafil-d8 Citrate is structurally and chemically identical to the target analyte, save for its isotopic mass. Consequently, it exhibits the exact same chromatographic retention time and ionization efficiency. By measuring the ratio of the unlabeled analyte's peak area to the d8-internal standard's peak area, researchers create a self-correcting mathematical system. Any matrix-induced signal suppression affects both molecules equally, canceling out the error and ensuring absolute quantitative accuracy[3].
Self-Validating LC-MS/MS Experimental Protocol
The following methodology details a validated, high-throughput extraction and quantification protocol for N-desmethyl sildenafil using Desmethylsildenafil-d8 Citrate as the SIL-IS[3][6].
A. Reagent Preparation
-
Stock Solutions: Dissolve Desmethylsildenafil-d8 Citrate in 50:50 Methanol:Water to yield a
stock. -
Working IS Solution: Dilute the stock with 50:50 Acetonitrile:Water to a final working concentration of
. Causality: Acetonitrile is chosen to prevent premature precipitation when spiked into plasma.
B. Sample Extraction (Protein Precipitation)
-
Aliquot
of human plasma (blank, calibration standard, or unknown sample) into a microcentrifuge tube. -
Add
of the Working IS Solution ( Desmethylsildenafil-d8) and vortex for 10 seconds. -
Add
of ice-cold Acetonitrile (containing formic acid). Causality: The high organic ratio disrupts water-protein hydrogen bonding, denaturing plasma proteins. The ice-cold temperature minimizes analyte degradation, while formic acid ensures the basic nitrogens remain protonated, preventing analyte binding to precipitated protein pellets. -
Vortex vigorously for 1 minute, then centrifuge at
for 10 minutes at . -
Transfer the clear supernatant to an autosampler vial for injection.
Standardized LC-MS/MS sample preparation workflow using SIL-IS.
C. LC-MS/MS Configuration & Fragmentation Mechanics
Chromatographic separation is typically achieved on a C18 column using a gradient of Water (
Mechanistic Insight into MRM Transitions:
During CID, the precursor ion of N-desmethyl sildenafil (
Table 2: Optimized MRM Transitions (+ESI)
| Analyte | Precursor Ion ( | Product Ion ( | Dwell Time (ms) |
| N-desmethyl sildenafil | 461.3 | 283.4 | 50 |
| Desmethylsildenafil-d8 | 469.4 | 283.4 | 50 |
D. System Self-Validation Checks
To ensure the protocol is self-validating, every analytical batch must include:
-
Double Blank: Plasma with no analyte and no IS (verifies absence of endogenous interference at the retention time).
-
Zero Standard: Plasma with IS only (verifies that the d8-IS does not contain un-deuterated impurities that contribute to the analyte channel).
-
Quality Control (QC) Samples: Spiked at low, medium, and high concentrations, which must back-calculate to within
of their nominal values to validate the run's integrity.
Conclusion
Desmethylsildenafil-d8 Citrate is an indispensable chemical tool for modern pharmacological analysis. By leveraging its precise isotopic mass shift and identical physicochemical behavior to the target metabolite, bioanalytical scientists can engineer highly robust, self-correcting LC-MS/MS assays. These methodologies ensure that the pharmacokinetic profiling of sildenafil remains accurate, reproducible, and compliant with stringent regulatory standards.
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Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods | rsc.org | 3
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N-Desmethyl Sildenafil-d8 (Desmethylsildenafil-d8) | Stable Isotope | medchemexpress.com | 1
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1215071-06-9 | MFCD10567104 | C27H28D8N6O11S - Key Organics | keyorganics.net | 2
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ngcontent-ng-c347536016="" class="ng-star-inserted">2H_8)piperazine-1-sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one - PubChem | nih.gov | 4
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